

# 3-(Cyclohexylaminocarbonyl)phenylboronic Acid: A Versatile Ligand in Modern Catalyst Design

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## Compound of Interest

3-  
Compound Name: (Cyclohexylaminocarbonyl)phenyl  
boronic acid

Cat. No.: B1350689

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## Introduction

**3-(Cyclohexylaminocarbonyl)phenylboronic acid** is a specialized organic compound that has garnered interest within the scientific community, particularly in the fields of catalyst design and drug development. Its unique structure, featuring both a boronic acid moiety and a cyclohexylamino-carbonyl group, allows it to act as a versatile ligand in various catalytic systems. This application note provides a comprehensive overview of its potential applications, supported by detailed experimental protocols and data presented for clarity and reproducibility.

## Physicochemical Properties

A foundational understanding of **3-(Cyclohexylaminocarbonyl)phenylboronic acid** begins with its key physical and chemical characteristics, which are summarized in the table below. These properties are crucial for its handling, characterization, and application in catalytic reactions.

Property	Value	Source
Molecular Formula	C <sub>13</sub> H <sub>18</sub> BNO <sub>3</sub>	PubChem
Molecular Weight	247.10 g/mol	PubChem[1]
IUPAC Name	[3-(cyclohexylcarbamoyl)phenyl]boronic acid	PubChem[1]
CAS Number	850567-25-8	PubChem[1]

## Application in Catalyst Design

While specific documented uses of **3-(Cyclohexylaminocarbonyl)phenylboronic acid** as a primary ligand in catalyst design are not extensively reported in readily available literature, its structural motifs are highly relevant to established catalytic methodologies. The presence of the N-acylamino group in conjunction with the phenylboronic acid suggests its potential utility in directing and stabilizing transition metal catalysts, particularly palladium, in cross-coupling reactions.

## Analogy to N-Acylaminophenylboronic Acids in Catalysis

N-acylaminophenylboronic acids, a class of compounds to which **3-(Cyclohexylaminocarbonyl)phenylboronic acid** belongs, have been explored for their catalytic activities.[2] These molecules can participate in catalytic cycles, for instance, by activating substrates through the formation of reactive intermediates.

## Potential Catalytic Applications & Protocols

Based on the known reactivity of similar boronic acid derivatives, two primary areas of application for **3-(Cyclohexylaminocarbonyl)phenylboronic acid** as a ligand are Suzuki-Miyaura cross-coupling and C-H activation reactions. The following sections provide detailed, generalized protocols that can serve as a starting point for researchers.

## Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds. Boronic acids are key reagents in this palladium-catalyzed reaction. While typically a substrate, boronic acids with coordinating functional groups can also influence the catalytic cycle.

#### Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

This protocol is a generalized procedure and may require optimization for specific substrates.

##### Materials:

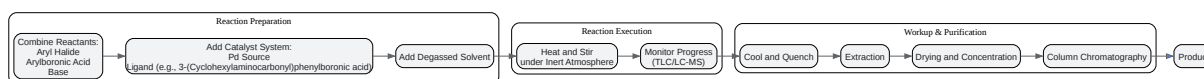
- Aryl halide (e.g., aryl bromide, aryl iodide)
- **3-(Cyclohexylaminocarbonyl)phenylboronic acid** (as ligand or co-ligand)
- Arylboronic acid (coupling partner)
- Palladium catalyst (e.g., Pd(OAc)<sub>2</sub>, Pd(PPh<sub>3</sub>)<sub>4</sub>)
- Base (e.g., K<sub>2</sub>CO<sub>3</sub>, Cs<sub>2</sub>CO<sub>3</sub>, K<sub>3</sub>PO<sub>4</sub>)
- Solvent (e.g., Toluene, Dioxane, DMF, with water)
- Inert gas (Argon or Nitrogen)

##### Procedure:

- To a dry Schlenk flask under an inert atmosphere, add the aryl halide (1.0 mmol), the arylboronic acid (1.2 mmol), the palladium catalyst (0.02 mmol, 2 mol%), and the base (2.0 mmol).
- If using **3-(Cyclohexylaminocarbonyl)phenylboronic acid** as a ligand, it would be added at this stage (typically in a 1:1 or 2:1 ligand-to-metal ratio).
- Add the degassed solvent system (e.g., 5 mL of toluene and 1 mL of water).
- Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (monitor by TLC or LC-MS).

- Upon completion, cool the reaction to room temperature.
- Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel.

### Logical Workflow for Suzuki-Miyaura Coupling



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Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.

## C-H Activation Reactions

Direct C-H activation is a powerful tool for the functionalization of organic molecules, offering a more atom-economical approach than traditional cross-coupling reactions. The amide group in **3-(Cyclohexylaminocarbonyl)phenylboronic acid** can potentially act as a directing group in palladium-catalyzed C-H activation, facilitating the functionalization of the phenyl ring. Cationic palladium(II) catalysts have been shown to be effective for C-H activation/Suzuki-Miyaura couplings at room temperature.<sup>[3][4]</sup>

### Experimental Protocol: General Procedure for Directed C-H Activation/Arylation

This protocol is based on general methods for palladium-catalyzed C-H arylation and would require significant optimization for the specific use of **3-**

**(Cyclohexylaminocarbonyl)phenylboronic acid** as a directing group/ligand.

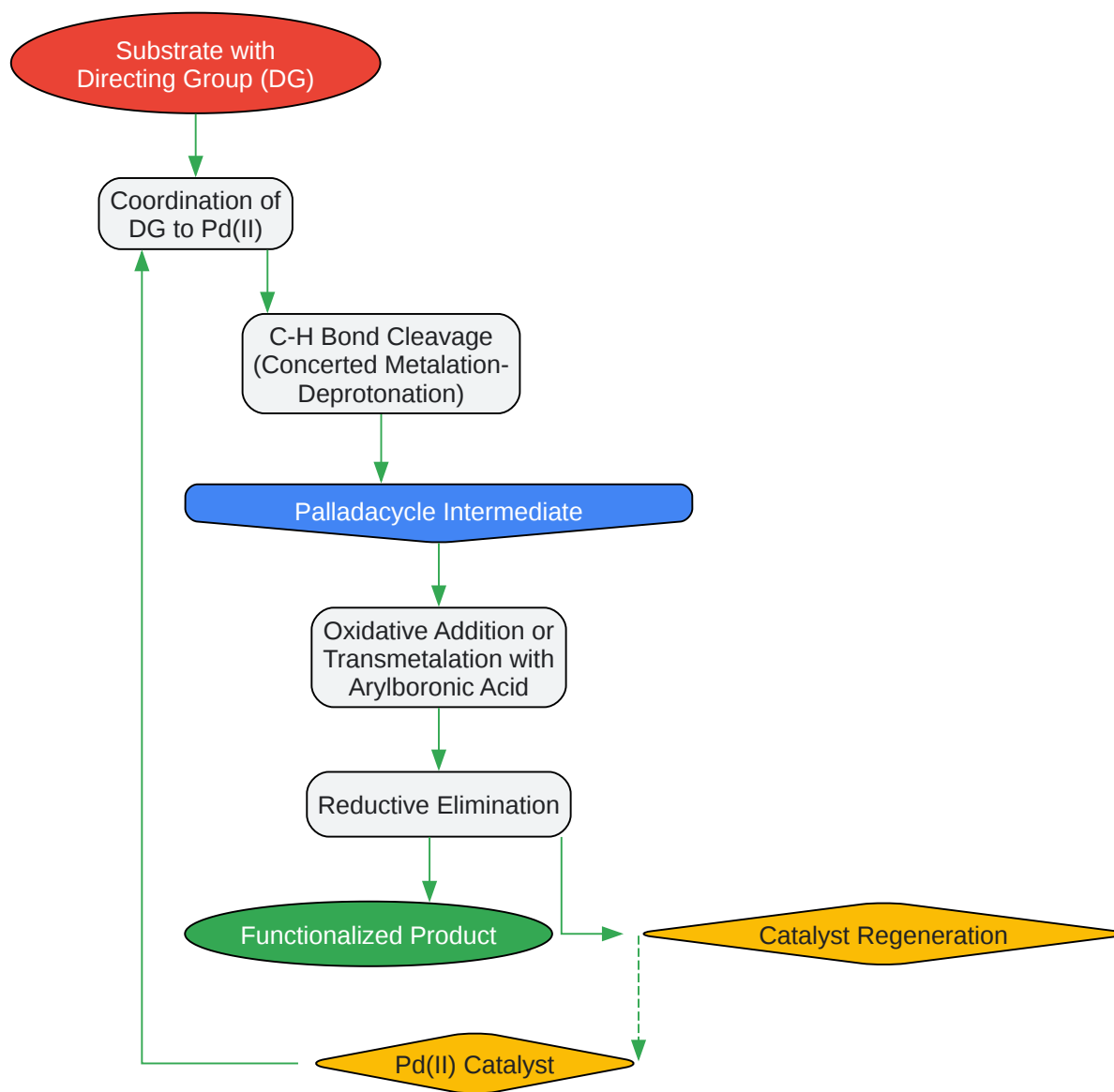
Materials:

- Substrate with a directable C-H bond
- Arylboronic acid
- Palladium catalyst (e.g., Pd(OAc)<sub>2</sub>)
- Oxidant (e.g., Ag<sub>2</sub>CO<sub>3</sub>, benzoquinone)
- Solvent (e.g., TFA, AcOH, DCE)
- Inert gas (Argon or Nitrogen)

Procedure:

- In a sealed tube, combine the substrate (0.5 mmol), arylboronic acid (1.0 mmol), palladium catalyst (0.05 mmol, 10 mol%), and oxidant (1.0 mmol).
- Add the solvent (2 mL) under an inert atmosphere.
- Heat the reaction mixture to the specified temperature (e.g., 100-120 °C) for 12-24 hours.
- After cooling to room temperature, filter the reaction mixture through a pad of celite, washing with an organic solvent.
- Concentrate the filtrate under reduced pressure.
- Purify the residue by flash column chromatography to isolate the arylated product.

Conceptual Pathway for Directed C-H Activation



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Caption: Conceptual catalytic cycle for directed C-H activation.

## Data Presentation

As specific experimental data for the use of **3-(Cyclohexylaminocarbonyl)phenylboronic acid** as a ligand is not available in the searched literature, the following table presents hypothetical data for a Suzuki-Miyaura coupling reaction to illustrate how results would be tabulated. This serves as a template for researchers to record their findings when employing this ligand.

Table 1: Hypothetical Performance of **3-(Cyclohexylaminocarbonyl)phenylboronic acid** as a Ligand in the Suzuki-Miyaura Coupling of 4-Bromoanisole with Phenylboronic Acid

Entry	Catalyst (mol%)	Ligand (mol%)	Base	Solvent	Temp (°C)	Time (h)	Yield (%)
1	Pd(OAc) <sub>2</sub> (2)	4	K <sub>2</sub> CO <sub>3</sub>	Toluene/ H <sub>2</sub> O	100	12	85
2	Pd(OAc) <sub>2</sub> (2)	4	CS <sub>2</sub> CO <sub>3</sub>	Dioxane/ H <sub>2</sub> O	100	8	92
3	Pd(OAc) <sub>2</sub> (1)	2	CS <sub>2</sub> CO <sub>3</sub>	Dioxane/ H <sub>2</sub> O	80	12	78
4	Pd(PPh <sub>3</sub> ) <sub>4</sub> (2)	-	K <sub>3</sub> PO <sub>4</sub>	Toluene/ H <sub>2</sub> O	110	6	95

## Conclusion

**3-(Cyclohexylaminocarbonyl)phenylboronic acid** represents a promising but underexplored ligand for catalyst design. Its structural features suggest potential applications in palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura coupling and C-H activation. The provided general protocols and conceptual diagrams offer a solid foundation for researchers and drug development professionals to begin investigating the catalytic capabilities of this molecule. Further experimental work is necessary to fully elucidate its efficacy and optimize reaction conditions for its use as a ligand in these important synthetic transformations.

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## References

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